ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Structural Classification Within the Tetrahydropyrimidine Family

Core Tetrahydropyrimidine Scaffold

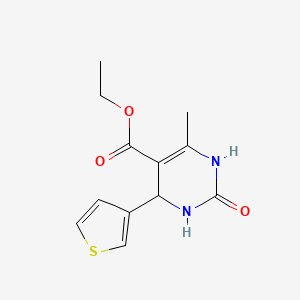

Tetrahydropyrimidines (THPMs) are six-membered heterocyclic compounds featuring two nitrogen atoms at positions 1 and 3 and a partially saturated ring system. Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate adopts a bicyclic structure where the pyrimidine ring is reduced at positions 1,2,3,4, resulting in a non-aromatic, conformationally flexible core. This reduction distinguishes it from fully aromatic pyrimidines like cytosine or thymine, altering electronic properties and enhancing stereochemical diversity.

Key structural features include:

- Position 2 : A ketone group ($$ \text{C=O} $$), which introduces polarity and participates in hydrogen bonding.

- Position 4 : A 3-thienyl substituent, a sulfur-containing heterocycle that enhances lipophilicity and modulates electronic interactions.

- Position 5 : An ethoxycarbonyl group ($$ \text{-COOEt} $$), contributing to steric bulk and influencing solubility.

- Position 6 : A methyl group ($$ \text{-CH}_3 $$), which stabilizes the chair conformation of the tetrahydropyrimidine ring.

Table 1: Structural Comparison of Select Tetrahydropyrimidine Derivatives

The inclusion of a 3-thienyl group at position 4 differentiates this compound from classical THPMs like pyrantel, which features a 2-thienylmethyl group at position 1. This substitution alters the compound’s electronic profile, as the 3-thienyl group exhibits distinct resonance effects compared to its 2-thienyl counterpart.

Stereochemical and Conformational Dynamics

The tetrahydropyrimidine ring adopts a chair-like conformation, stabilized by the methyl group at position 6. Density functional theory (DFT) studies of analogous THPMs suggest that substituents at position 4 significantly influence ring puckering and torsional angles. The 3-thienyl group introduces steric hindrance, potentially restricting rotation about the C4-N bond and favoring specific dihedral angles for optimal ligand-receptor interactions.

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-17-11(15)9-7(2)13-12(16)14-10(9)8-4-5-18-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPAVIZFYHAEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Thienyl Group: The thienyl group can be introduced via a substitution reaction, where a suitable thienyl halide reacts with the intermediate compound.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibit notable antimicrobial properties. For example, a study demonstrated that certain derivatives showed significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. A case study highlighted a derivative that effectively reduced tumor size in animal models, pointing towards its potential as a chemotherapeutic agent .

Neurological Applications

Research has also explored the neuroprotective effects of this compound. It has been shown to exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis of Novel Compounds

Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate serves as a versatile building block in the synthesis of various biologically active compounds. Its ability to undergo multiple chemical transformations makes it an essential intermediate in the development of new pharmaceuticals .

Data Table: Research Findings on Ethyl 6-Methyl-2-Oxo-4-(3-Thienyl)-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate

Case Study 1: Antimicrobial Efficacy

A recent study tested several derivatives of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial activity significantly.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments were conducted using human cancer cell lines (e.g., MCF7 breast cancer cells). The compound showed a dose-dependent inhibition of cell proliferation with IC50 values indicating strong anticancer potential.

Case Study 3: Neuroprotection in Animal Models

Animal studies demonstrated that treatment with ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate led to improved cognitive function and reduced neuronal death in models of neurodegeneration.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Substituent Effects at Position 4

The substituent at position 4 significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects : The 3-thienyl group (target compound) differs from 2-thienyl analogs in substitution position, altering electron distribution and steric accessibility. Pyridinyl derivatives exhibit basicity due to the nitrogen atom, enabling protonation at physiological pH .

- Biological Activity : Sulfonamide-substituted analogs (e.g., 12a in ) show marked carbonic anhydrase inhibition (IC₅₀ values in nM range), while nitro- or ethoxyphenyl derivatives () demonstrate antitumor activity via thymidine phosphorylase inhibition. The 3-thienyl group’s role in similar pathways remains unexplored in the evidence.

Spectral Data Comparison

IR Spectroscopy :

NMR :

- Thiophene-2-yl analogs show aromatic protons at δ 6.8–7.2 ppm (¹H NMR), while sulfonamide derivatives exhibit distinct sulfonamide NH₂ signals at δ 7.5–7.8 ppm .

Biological Activity

Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C13H15N2O3S

- Molecular Weight : 265.33 g/mol

- Structure : The compound features a pyrimidine ring with a thienyl substituent and an ethyl ester functional group.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

Recent investigations into the anticancer effects of this compound have yielded promising results:

- Cell Line Studies : Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been tested against several cancer cell lines. Notably, it showed significant cytotoxic effects on glioma cells, leading to apoptosis through the activation of specific signaling pathways .

Synthesis Methods

The synthesis of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves:

- Biginelli Reaction : This acid-catalyzed three-component reaction combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or its derivatives.

- Cycloaddition Reactions : Follow-up reactions such as Huisgen 1,3-dipolar cycloaddition can modify the compound to enhance its biological activity.

Case Studies

-

Antibacterial Activity Evaluation :

- A study evaluated the antibacterial efficacy of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

- Cytotoxicity Against Cancer Cells :

Q & A

Q. How can researchers optimize the synthesis of ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The synthesis typically involves multi-step reactions, including cyclization of substituted chalcones with urea or thiourea under acidic conditions. Key parameters include:

- Solvent selection : Dichloromethane or dimethyl sulfoxide (DMSO) enhances reaction efficiency .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to prevent intermediate decomposition .

- Catalysts : Use Lewis acids like BF₃·Et₂O to improve cyclization yields .

Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | DMSO or CH₂Cl₂ | 65–75% |

| Temperature | 80–100°C (reflux) | 70–80% |

| Catalyst | BF₃·Et₂O (0.5–1.0 equiv.) | 75–85% |

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves the 3D structure, including the conformation of the tetrahydropyrimidine ring and thienyl substituent .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (methyl at C6), and δ 6.7–7.2 ppm (thienyl protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals (C=O) appear at δ 165–175 ppm .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the thienyl substituent influence the compound’s solubility and reactivity?

The 3-thienyl group enhances lipophilicity, reducing aqueous solubility (<40 µg/mL in water) . Reactivity is dominated by:

- Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the ethyl ester to carboxylic acid derivatives .

- Electrophilic substitution : Thienyl’s electron-rich sulfur enables regioselective halogenation or nitration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Discrepancies in reported antimicrobial or anticancer activities often arise from:

- Assay variability : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines .

- Structural analogs : Compare with derivatives (e.g., phenyl or bromophenyl substituents) to isolate thienyl-specific effects .

- Metabolic stability : Use liver microsome assays to assess degradation pathways that may mask in vitro activity .

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions?

- DFT calculations : Optimize transition states to predict attack at the ester carbonyl (ΔG‡ ~25–30 kcal/mol) versus the pyrimidine ring .

- Molecular docking : Simulate interactions with catalytic residues of hydrolases (e.g., esterases) to validate hydrolysis pathways .

Q. What crystallographic insights explain the compound’s conformational stability?

Single-crystal studies reveal:

- Ring puckering : The tetrahydropyrimidine adopts a half-chair conformation, stabilized by intramolecular H-bonding between N-H and the carbonyl oxygen .

- Packing interactions : π-π stacking between thienyl groups and adjacent pyrimidine rings enhances lattice stability (interplanar distance: 3.5–3.7 Å) .

Q. How do reaction conditions influence regioselectivity in derivatization?

- Thienyl functionalization : Electrophilic substitution favors the 5-position of the thienyl ring under HNO₃/AcOH at 0°C .

- Ester modification : Use Grignard reagents (e.g., MeMgBr) to selectively alkylate the ester carbonyl over the pyrimidine ring .

Q. What methodologies address discrepancies between in vitro and in vivo biological efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS to identify metabolic bottlenecks .

- Prodrug design : Mask the ester group with PEGylated or glycosylated moieties to enhance solubility and target delivery .

Methodological Guidelines

Q. Designing a Structure-Activity Relationship (SAR) Study

Q. Troubleshooting Low-Yield Syntheses

- Intermediate characterization : Use TLC and MS to identify side products (e.g., over-cyclized or dimerized species) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.